molecular formula C9H9N3O3 B2702348 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 43027-50-5

1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B2702348
CAS No.: 43027-50-5
M. Wt: 207.189
InChI Key: HGEXWKZJLRGOOB-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one is a compound with the empirical formula C9H9N3O3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[d]imidazol-2(3H)-one core with two methyl groups and a nitro group attached . The molecule has a molecular weight of 207.19 .

Scientific Research Applications

Sensing and Adsorption Properties

1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one and related compounds have been explored for their potential in selectively sensing and adsorbing specific metals. For instance, nickel(II) and cadmium(II) architectures using rigid 1H-imidazol-4-yl containing ligands demonstrate diverse structural arrangements, contributing to their sensing and selective adsorption properties (Liu et al., 2017).

Role in Organic Magnetic Materials

Benzimidazole-based compounds, including variants of this compound, are significant in the study of organic magnetic materials. Their hydrogen bond interactions, as observed in nitroxide radicals derived from benzimidazole, play crucial roles in determining their magnetic properties (Ferrer et al., 2001).

Metal-Organic Frameworks (MOFs)

These compounds are used in the creation of metal-organic frameworks (MOFs). The structural diversity and sensing properties of MOFs developed using 1H-imidazol-4-yl-containing ligands have been a subject of considerable interest. These frameworks exhibit varying network structures, influencing their potential applications in sensing (Liu et al., 2018).

Synthesis and Catalysis

The compound and its derivatives are also involved in various synthetic processes. For example, the synthesis of 2-substituted benzimidazole derivatives using specific catalysts highlights its role in facilitating chemical reactions (Zolfigol et al., 2016). Additionally, the synthesis of tetrasubstituted imidazoles using related compounds as catalysts indicates its utility in creating complex organic structures (Zolfigol et al., 2015).

Electronic and Magnetic Studies

Its derivatives are studied for their electronic and magnetic properties. For instance, the synthesis and characterization of new pH-sensitive spin probes based on 4H-imidazole 3-oxides highlight its significance in the field of spectroscopy and magnetic studies (Kirilyuk et al., 2003).

Tuning Structural Topologies

Research on tuning structural topologies of coordination polymers through modifying the substitute group of organic ligand, including derivatives of this compound, demonstrates its versatility in influencing the structures of coordination polymers (Guo et al., 2013).

Properties

IUPAC Name

1,3-dimethyl-5-nitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-10-7-4-3-6(12(14)15)5-8(7)11(2)9(10)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEXWKZJLRGOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DMF (10 ml) was added to 0.6 g of 60% NaH (15.12 mM) in a 100 mL round bottom flask under N2. Added to the flask was 1.29 g of 5-nitro-2-benzimidazolinone (7.20 mM) in 10 mL DMF and rinsed with 10 mL more DMF. The solution was stirred 25 minutes and 10.22 g MeI (72 mM) was added and then stirred a further 3 hours. HCl (200 mL, 1 M) was added to the solution and then was extracted with EtOAc, washed with brine, and dried over MgSO4 and then concentrated in vacuo and flashed 0 to 100% EtOAc in hexanes to give 1.4 g of 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one (93% yield).
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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